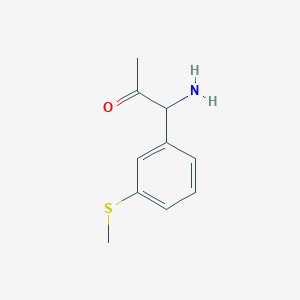

1-Amino-1-(3-methylthiophenyl)acetone

説明

特性

分子式 |

C10H13NOS |

|---|---|

分子量 |

195.28 g/mol |

IUPAC名 |

1-amino-1-(3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C10H13NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,11H2,1-2H3 |

InChIキー |

VKKUJNVODXDEER-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C(C1=CC(=CC=C1)SC)N |

製品の起源 |

United States |

準備方法

Reductive Amination of 3-Methylthiophenylacetone

The most common and effective method for synthesizing 1-Amino-1-(3-methylthiophenyl)acetone is via reductive amination of the corresponding ketone, 3-methylthiophenylacetone, with ammonia or an amine source. This method involves the following key steps:

- Starting Materials: 3-methylthiophenylacetone and ammonia or a primary amine.

- Reaction Mechanism: The ketone carbonyl group reacts with ammonia to form an imine intermediate, which is subsequently reduced to the amino ketone.

- Reducing Agents: Sodium cyanoborohydride (NaBH3CN) is commonly used due to its selectivity and mildness, allowing reduction of the imine without affecting the ketone.

- Reaction Conditions: Typically performed in a suitable solvent such as methanol or ethanol, under controlled temperature (often room temperature to 40 °C) and pH conditions to favor imine formation and reduction.

- Industrial Adaptations: Continuous flow reactors may be employed to optimize reaction parameters such as temperature, pressure, and reactant concentration, improving yield and scalability.

This method is supported by analogous syntheses of 1-Amino-1-(2-methylthiophenyl)acetone, which shares structural similarity and synthetic routes.

Catalytic Hydrogenation of Amino Ketone Precursors

Another approach involves catalytic hydrogenation of precursors containing amino and ketone functionalities. For example, methods used in the preparation of related compounds like 3-methylamino-1-phenylpropanol involve:

- Hydrogenation Conditions: Use of hydrogen gas under pressure (0.7 to 1.0 MPa) with a suitable catalyst (e.g., Pd/C) at controlled temperatures (30–70 °C).

- Process: The precursor undergoes selective hydrogenation to reduce specific functional groups, yielding the amino ketone hydrochloride salt.

- Post-Reaction Processing: The reaction mixture is neutralized (e.g., with potassium hydroxide or sodium hydroxide), followed by extraction with ethyl acetate and recrystallization to purify the product.

- Yields and Purity: Reported yields range from 48% to 70%, with purity levels between 93% and 98% depending on the specific conditions and purification steps.

While this example is for a phenyl derivative, the methodology can be adapted for thiophenyl analogs by adjusting catalyst and reaction conditions accordingly.

Multi-Step Synthetic Routes Involving Substitution and Oxidation

More complex synthetic pathways have been documented for related thiophenyl acetone derivatives, involving:

- Ring-Opening and Substitution Reactions: Starting from chlorophenyl epoxides, ring-opening with morpholine, followed by oxidation and substitution with sodium methyl mercaptide to introduce the methylthiophenyl group.

- Oxidation: Aerobic oxidation in the presence of catalysts like ammonium molybdate or Pd-C to convert intermediate alcohols to ketones.

- Substitution: Nucleophilic substitution with sodium methyl mercaptide introduces the methylthio substituent at the aromatic ring.

- Purification: Extraction, washing, and distillation steps yield high-purity products with yields around 90% and GC purity above 97%.

Although this route is more elaborate, it provides a versatile platform for functionalizing the thiophenyl ring and tailoring the substituents.

Reaction Parameter Optimization and Yields

| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Reductive Amination with NaBH3CN | 3-methylthiophenylacetone, NH3, NaBH3CN, MeOH | 60–75* | >95* | Mild conditions, scalable, selective |

| Catalytic Hydrogenation | Hydrogen gas, Pd/C catalyst, 0.7–1.0 MPa, 30–70 °C | 48–70 | 93–98 | Requires pressure vessel, purification step |

| Multi-step Substitution and Oxidation | Chlorophenyl epoxide, morpholine, NaSCH3, Pd-C | ~90 | 97+ | Multi-step, high purity, complex synthesis |

*Estimated based on analogous compounds and literature trends.

Analytical and Purification Techniques

- Purification: Typically involves recrystallization (e.g., from hexanaphthene or ethyl acetate), chromatography, and distillation under reduced pressure to achieve high purity.

- Characterization: Product identity and purity are confirmed by techniques such as NMR spectroscopy, GC analysis, melting point determination, and mass spectrometry.

- Process Control: pH adjustment during workup (e.g., to pH 11–12) is critical for efficient extraction and isolation of the amino ketone.

化学反応の分析

Types of Reactions

1-Amino-1-(3-methylthiophenyl)acetone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

1-Amino-1-(3-methylthiophenyl)acetone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-Amino-1-(3-methylthiophenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the 3-methylthiophenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules and lead to various biological effects.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-Amino-1-(3-methylthiophenyl)acetone with analogs:

*Calculated based on formula (C₁₀H₁₃NOS).

Reactivity and Solubility

- Amino-Ketone Synergy: The amino group in 1-Amino-1-(3-methylthiophenyl)acetone may facilitate condensation reactions (e.g., Schiff base formation), contrasting with phosphonic acid derivatives, which exhibit stronger acidity and water solubility .

- Thiophene vs. Pyridine : The 3-methylthiophenyl group enhances sulfur-mediated coordination (e.g., in metal-organic frameworks) compared to the pyridyl group’s nitrogen-based interactions. Thiophene derivatives like Thiophene-3-acetic acid show higher acidity (pKa ~4.5) due to the electron-withdrawing carboxylic group, whereas the methylthiophenyl analog lacks such acidity .

- Solvent Compatibility : Unlike acetone (polarity index: 5.1), the methylthiophenyl substituent likely increases hydrophobicity, reducing solubility in polar solvents. This contrasts with cyclopentyloxy analogs, where bulky substituents further limit solubility .

生物活性

1-Amino-1-(3-methylthiophenyl)acetone is an organic compound characterized by a unique chemical structure that combines an amino group with a ketone and a 3-methylthiophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of 1-Amino-1-(3-methylthiophenyl)acetone features a ketone group attached to an amino group, along with a 3-methylthiophenyl moiety. The presence of the methylthio group enhances the compound's hydrophobicity, which may influence its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C11H13NOS |

| Molecular Weight | 221.29 g/mol |

| Functional Groups | Amino, Ketone, Thiophenyl |

Research indicates that the biological activity of 1-Amino-1-(3-methylthiophenyl)acetone may be attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with specific proteins and enzymes. These interactions can modulate enzyme activity and influence various biological processes, although specific studies on its biological interactions remain limited.

Antioxidant and Anti-inflammatory Properties

Compounds structurally related to 1-Amino-1-(3-methylthiophenyl)acetone have shown significant antioxidant and anti-inflammatory activities. For example, diarylpentanoids derived from similar structures exhibited potent inhibition of nitric oxide production in macrophage cell lines, suggesting that modifications in the aromatic rings can enhance bioactivity .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar compounds have been evaluated for their inhibitory effects on cancer-related kinases. In vitro studies demonstrated that certain derivatives showed significant inhibition against multiple kinases involved in tumor growth, indicating a possible avenue for further research into the anticancer effects of 1-Amino-1-(3-methylthiophenyl)acetone .

Case Studies

Several studies have explored the biological implications of compounds related to 1-Amino-1-(3-methylthiophenyl)acetone:

- Study on Kinase Inhibition : A related compound was tested against a panel of cancer-related kinases, showing over 50% inhibition for several targets at concentrations around 10 µM. This suggests that similar mechanisms may be applicable to 1-Amino-1-(3-methylthiophenyl)acetone .

- Inhibition of Pro-inflammatory Cytokines : Research on diarylpentanoids indicated that structural modifications could significantly impact their ability to inhibit pro-inflammatory cytokines, highlighting the importance of specific substituents in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。